![molecular formula C7H6BrNO3 B2627964 5-Amino-2-bromo-3-hydroxybenzoic acid CAS No. 1025127-27-8](/img/structure/B2627964.png)
5-Amino-2-bromo-3-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-bromo-3-hydroxybenzoic acid is an organic compound with the molecular weight of 232.03 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromo-3-hydroxybenzoic acid is represented by the InChI code1S/C7H6BrNO3/c8-6-4 (7 (11)12)1-3 (9)2-5 (6)10/h1-2,10H,9H2, (H,11,12)
. This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
5-Amino-2-bromo-3-hydroxybenzoic acid is a powder at room temperature with a melting point of 180-185°C .Wissenschaftliche Forschungsanwendungen
Derivatives and Synthesis
Derivatives of hydroxybenzoic acids, including bromo and amino substitutions, have been explored for various synthetic applications. For instance, the preparation and properties of different derivatives of 4-hydroxybenzoic acid containing bromo and amino groups have been detailed, indicating their potential in synthesizing complex molecules (Cavill, 1945). These processes could be relevant for the synthesis of pharmaceuticals and materials.
Biosynthesis and Antibiotics
Research on 3-Amino-5-hydroxybenzoic acid, a compound similar to 5-Amino-2-bromo-3-hydroxybenzoic acid, highlights its role as a precursor in the biosynthesis of ansamycins, a class of potent antibiotics (Ghisalba & Nüesch, 1981). This suggests that derivatives of hydroxybenzoic acids might also play a role in the biosynthesis or synthesis of novel antibiotics or other bioactive compounds.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as aminosalicylic acid, have been used to treat tuberculosis by targeting mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a similar compound, inhibits the synthesis of folic acid in bacteria by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .
Biochemical Pathways
It is known that similar compounds, such as aminosalicylic acid, affect the aminoshikimate pathway, resulting in the synthesis of 3-amino-5-hydroxybenzoic acid .
Result of Action
It is known that similar compounds, such as aminosalicylic acid, have bacteriostatic effects against mycobacterium tuberculosis .
Action Environment
It is known that similar compounds, such as 5-bromosalicylic acid, can impart antibacterial properties when bonded to viscose fabric .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-amino-2-bromo-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLCCSPFRHACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025127-27-8 |
Source
|
Record name | 5-amino-2-bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.